molecular formula C66H99N7O16 B1243424 sapphyrin PCI-2053

sapphyrin PCI-2053

Cat. No. B1243424
M. Wt: 1246.5 g/mol
InChI Key: SJKBHZFWKUDPHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sapphyrin PCI-2053 is a substituted sapphyrin.

Scientific Research Applications

Tumor Localization and Antitumor Efficacy

Sapphyrin PCI-2053, a derivative of sapphyrin PCI-2050, demonstrates significant anticancer properties. Research has shown that these compounds preferentially localize to tumors, with PCI-2050 exhibiting greater potency in inducing apoptosis compared to its derivatives, including PCI-2053. This selective localization to tumor cells makes sapphyrin derivatives promising candidates for anticancer therapies (Naumovski et al., 2006).

Inhibition of Gene Expression

Studies have found that hydrophilic sapphyrins, including PCI-2053, exhibit the ability to inhibit gene expression in cancer cells. They induce oxidative stress within cells and lead to widespread decreases in mRNA levels. This unique mechanism highlights their potential as novel agents for tumor localization and gene expression modulation (Wang et al., 2007).

Tumor Selectivity in Hematologic Malignancies

Sapphyrins, including PCI-2053, show a high degree of tumor selectivity, especially in hematologic malignancies. They have been found to induce apoptosis in various hematologic tumor cell lines and inhibit tumor growth in animal models while exhibiting minimal toxicity, making them potential candidates for cancer treatment (Naumovski et al., 2004).

Anion Binding Agents

Sapphyrin compounds, such as PCI-2053, are also studied for their ability to bind anions. This property extends their potential applications beyond anticancer therapies to include roles in chemical sensing and material science (Sessler & Davis, 2001).

properties

Product Name

sapphyrin PCI-2053

Molecular Formula

C66H99N7O16

Molecular Weight

1246.5 g/mol

IUPAC Name

3-[18-[3-[bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl]carbamoyloxy]propyl]-13,14-diethyl-8,19-dimethyl-25,26,27,28,29-pentazahexacyclo[20.2.1.12,5.17,10.112,15.117,20]nonacosa-1,3,5,7(28),8,10,12,14,16,18,20(26),21,23-tridecaen-9-yl]propyl N,N-bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl]carbamate

InChI

InChI=1S/C66H99N7O16/c1-9-53-54(10-2)62-48-64-56(14-12-24-89-66(75)73(21-27-82-39-43-86-35-31-78-7)22-28-83-40-44-87-36-32-79-8)50(4)60(70-64)46-52-16-18-58(68-52)57-17-15-51(67-57)45-59-49(3)55(63(69-59)47-61(53)71-62)13-11-23-88-65(74)72(19-25-80-37-41-84-33-29-76-5)20-26-81-38-42-85-34-30-77-6/h15-18,45-48,67-68,71H,9-14,19-44H2,1-8H3

InChI Key

SJKBHZFWKUDPHS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=C3C(=C(C(=N3)C=C4C=CC(=C5C=CC(=CC6=NC(=CC(=C1CC)N2)C(=C6C)CCCOC(=O)N(CCOCCOCCOC)CCOCCOCCOC)N5)N4)C)CCCOC(=O)N(CCOCCOCCOC)CCOCCOCCOC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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